molecular formula C13H12O3 B2945725 Methyl 2-(1-hydroxynaphthalen-2-yl)acetate CAS No. 888739-82-0

Methyl 2-(1-hydroxynaphthalen-2-yl)acetate

Cat. No. B2945725
CAS RN: 888739-82-0
M. Wt: 216.236
InChI Key: DXJZIKGYUDYQQD-UHFFFAOYSA-N
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Description

“Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” is a chemical compound with the empirical formula C13H12O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” can be represented by the SMILES string O=C(OC)CC1=CC(C=CC=C2)=C2C=C1 . The InChI key for this compound is BGYOCQOJCMPTCY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” is a solid substance . It has a molecular weight of 216.24 . The melting point of this compound is between 85-86 degrees Celsius .

Scientific Research Applications

Chemosensor Development

A significant application of compounds related to methyl 2-(1-hydroxynaphthalen-2-yl)acetate is in the development of chemosensors. Eun Joo Song et al. (2014) demonstrated the use of a structurally simple chemosensor that can selectively detect Zn2+ and F− ions. This sensor showed a significant fluorescence enhancement in the presence of zinc ion in aqueous solution and could distinguish Zn2+ from Cd2+. Additionally, it was capable of sensing F− selectively in DMSO through a mechanism involving fluorescence enhancement via deprotonation (Song et al., 2014).

Catalysis and Green Chemistry

The methylation of 2-naphthol to produce 2-methoxynaphthalene, an important intermediate in pharmaceuticals like naproxen, was studied by G. Yadav and Jeetendra Y. Salunke (2013). They utilized dimethyl carbonate as a greener methylating agent, with catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica. This approach demonstrated high selectivity and efficiency, marking an important step in the development of more sustainable chemical processes (Yadav & Salunke, 2013).

Biological Activity Studies

Research into the biological activities of compounds derived from or related to methyl 2-(1-hydroxynaphthalen-2-yl)acetate is also prominent. A study by M. Ikram et al. (2015) focused on the synthesis, characterization, and antioxidant activities of Schiff base ligand derived from amino acids and 2-hydroxynaphthaldehyde. This research is indicative of the broader interest in the potential therapeutic applications of these compounds, particularly in the context of oxidative stress and related diseases (Ikram et al., 2015).

Material Science and Nanochemistry

On the material science front, the preparation and application of nano magnetite (Fe3O4) for catalysis in organic synthesis showcases the versatility of naphthalene derivatives. M. Mokhtary and Mogharab Torabi (2017) developed a method for synthesizing naphthalene-2-ol derivatives using Fe3O4 magnetic nanoparticles under ultrasound irradiation. This illustrates the expanding role of such compounds in nanotechnology and catalysis, combining green chemistry principles with advanced material science (Mokhtary & Torabi, 2017).

Safety and Hazards

The safety information for “Methyl 2-(1-hydroxynaphthalen-2-yl)acetate” indicates that it is classified under Storage Class Code 13, which refers to non-combustible solids . The flash point is not applicable . The compound is associated with several hazard statements including H302, H315, H319, and H335 .

properties

IUPAC Name

methyl 2-(1-hydroxynaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZIKGYUDYQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-hydroxynaphthalen-2-yl)acetate

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